REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9])[CH:2]1[O:4][CH2:3]1.[OH2:11]>C(O)(=O)CCCCCCCCCCC.[OH-].[K+]>[CH2:1]([O:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9])[CH:2]([CH2:3][OH:11])[OH:4] |f:3.4|
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCCC(C)C
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
157 °C
|
Type
|
CUSTOM
|
Details
|
while stirring it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5 hours as it
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (500 ml)
|
Type
|
WASH
|
Details
|
the extract was washed twice with water (300 ml)
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)CO)OCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |